molecular formula C14H10ClNO2 B13953925 5-(4-Chlorophenyl)-3-phenyl-1,4,2-dioxazole CAS No. 55076-24-9

5-(4-Chlorophenyl)-3-phenyl-1,4,2-dioxazole

Cat. No.: B13953925
CAS No.: 55076-24-9
M. Wt: 259.69 g/mol
InChI Key: NVIAYZPUECXDCC-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-3-phenyl-1,4,2-dioxazole is a heterocyclic compound that features a dioxazole ring substituted with a 4-chlorophenyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-3-phenyl-1,4,2-dioxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with phenylhydrazine to form an intermediate hydrazone, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired dioxazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-3-phenyl-1,4,2-dioxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of corresponding oxides or quinones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-3-phenyl-1,4,2-dioxazole in biological systems involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may act as an inhibitor of viral replication by targeting viral enzymes or proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chlorophenyl)-3-phenyl-1,4,2-dioxazole is unique due to its dioxazole ring structure, which imparts distinct chemical and biological properties

Properties

CAS No.

55076-24-9

Molecular Formula

C14H10ClNO2

Molecular Weight

259.69 g/mol

IUPAC Name

5-(4-chlorophenyl)-3-phenyl-1,4,2-dioxazole

InChI

InChI=1S/C14H10ClNO2/c15-12-8-6-11(7-9-12)14-17-13(16-18-14)10-4-2-1-3-5-10/h1-9,14H

InChI Key

NVIAYZPUECXDCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(O2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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